molecular formula C17H23N5O2 B2997487 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea CAS No. 1448122-41-5

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea

Cat. No. B2997487
M. Wt: 329.404
InChI Key: HEOYCUJZADFMCH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

Synthesis analysis involves detailing the methods and procedures used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, stability, and types of reactions the compound can undergo.


Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related heterocyclic ureas involves complex reactions that yield products with potential for further chemical modifications and applications. For example, the synthesis of 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, achieved through a reaction involving 4-(dimethylamino)benzaldehyde, acetoacetate, and urea, demonstrates the intricate methods used to create such compounds (Peng Qiu-jin, 2010).

Supramolecular Chemistry

  • Studies on the complexation and unfolding of heterocyclic ureas reveal their ability to form multiply hydrogen-bonded complexes. This is significant for understanding the molecular basis of self-assembly and the potential for creating novel supramolecular structures (Perry S. Corbin et al., 2001).

Potential Biological Applications

  • While excluding information directly related to drug use, dosage, and side effects, the research into compounds similar to "1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea" can indirectly inform the design and development of new pharmaceutical agents. The synthesis and characterization of these compounds lay the groundwork for future studies on their biological activities.

Chemical Reactivity and Molecular Structure

  • Research on the dimerization of ureidopyrimidones and their hydrogen bonding capabilities underscores the importance of these compounds in developing supramolecular assemblies with specific functionalities. These studies highlight the role of molecular structure in determining reactivity and potential applications (F. H. Beijer et al., 1998).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

Future directions could involve potential applications, further studies needed, or improvements in synthesis methods.


properties

IUPAC Name

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-6-24-14-10-8-7-9-13(14)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-10H,6H2,1-5H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYCUJZADFMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea

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